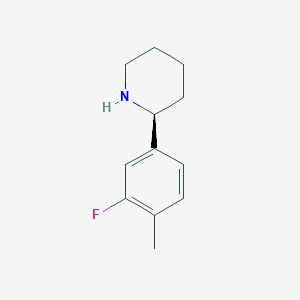
(S)-2-(3-Fluoro-4-methylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Fluoro-4-methylphenyl)piperidine is a chiral compound that features a piperidine ring substituted with a 3-fluoro-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoro-4-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is first converted to an imine by reacting with piperidine under acidic conditions.
Reduction: The imine intermediate is then reduced to form the desired this compound. This reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-Fluoro-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(S)-2-(3-Fluoro-4-methylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(3-Fluoro-4-methylphenyl)piperidine: The enantiomer of the compound, which may have different biological activities.
2-(3-Fluoro-4-methylphenyl)piperidine: The racemic mixture containing both enantiomers.
3-Fluoro-4-methylphenylpiperazine: A structurally similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness
(S)-2-(3-Fluoro-4-methylphenyl)piperidine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic characteristics.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
(2S)-2-(3-fluoro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m0/s1 |
Clave InChI |
YNECMRJGTSCKFJ-LBPRGKRZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H]2CCCCN2)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2CCCCN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


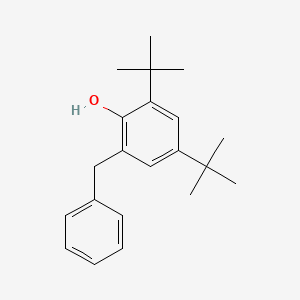
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

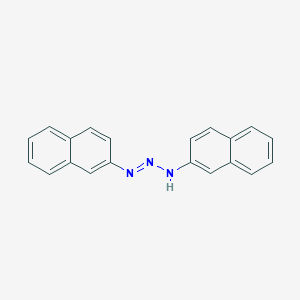
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
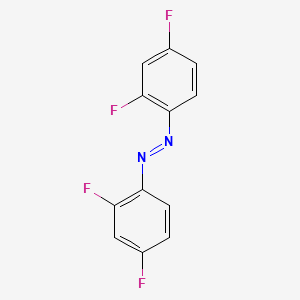
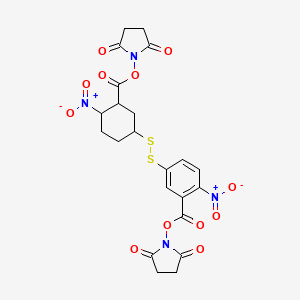

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
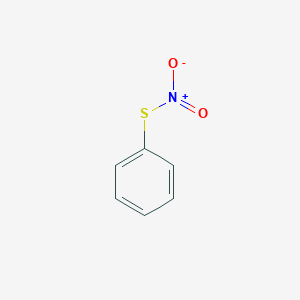
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

